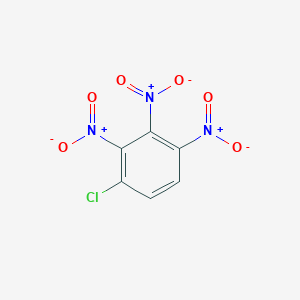

Benzene, chlorotrinitro-

説明

Benzene, 1-chloro-2-nitro- (CAS 88-73-3), also known as o-chloronitrobenzene, is a chlorinated aromatic compound with a nitro group at the ortho position. Its molecular formula is C₆H₄ClNO₂, with a molecular weight of 157.55 g/mol. This compound is primarily used as an intermediate in dye synthesis and industrial chemical processes . It is characterized by its toxicity, flammability, and environmental persistence, necessitating stringent safety protocols during handling .

Key properties (from SDS and NIST data):

特性

CAS番号 |

28260-61-9 |

|---|---|

分子式 |

C6H2ClN3O6 |

分子量 |

247.55 g/mol |

IUPAC名 |

1-chloro-2,3,4-trinitrobenzene |

InChI |

InChI=1S/C6H2ClN3O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H |

InChIキー |

SRYLRVUJDQTFDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Benzene, chlorotrinitro- can be synthesized through the nitration of chlorobenzene. The process involves the following steps:

Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature. This reaction introduces nitro groups onto the benzene ring.

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 60°C. The mixture is stirred continuously to ensure uniform distribution of the nitro groups.

Industrial Production Methods: In an industrial setting, the production of benzene, chlorotrinitro- involves large-scale nitration processes. The reaction vessels are equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation and recrystallization to obtain a high-purity compound.

Types of Reactions:

Oxidation: Benzene, chlorotrinitro- can undergo oxidation reactions where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction converts the nitro groups to amino groups (NH2).

Substitution: Benzene, chlorotrinitro- can participate in substitution reactions where the chlorine atom or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).

Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (OH-, NH2-).

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives with different functional groups.

科学的研究の応用

Benzene, chlorotrinitro- has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the study of electrophilic aromatic substitution reactions.

Biology: The compound is used in biochemical studies to understand the effects of nitro and chloro substituents on biological molecules.

Medicine: Research on benzene, chlorotrinitro- derivatives has led to the development of potential pharmaceutical agents with antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and explosives due to its reactive nature.

作用機序

The mechanism of action of benzene, chlorotrinitro- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction. The pathways involved include the formation of sigma complexes and subsequent proton loss to yield the substituted product.

類似化合物との比較

Comparison with Similar Chloro-Nitrobenzene Derivatives

Structural and Functional Group Variations

The following table compares o-chloronitrobenzene with other chloro-nitrobenzene derivatives and related compounds:

Physical and Chemical Properties

Thermal Stability

- o-Chloronitrobenzene: Stable under standard conditions but decomposes at high temperatures, releasing toxic gases (e.g., NOₓ, HCl) .

- 1-Chloro-2,4-Dinitrobenzene : Higher nitro group content increases thermal instability; explosive decomposition reported under heat or friction .

Solubility and Reactivity

- o-Chloronitrobenzene: Insoluble in water, soluble in organic solvents (e.g., ethanol, ether) . Reacts with reducing agents to form chloroaniline derivatives.

- 1-Chloro-3-Nitrobenzene : Similar solubility but exhibits meta-directing effects in electrophilic substitution reactions .

Spectroscopic Data

Key Research Findings

Degradation and Environmental Persistence

- Radiation Effects : γ-radiation induces chain scission in fluoropolymers with chloro-trifluoroethylene units but spares nitrobenzene derivatives, suggesting relative stability in irradiated environments .

- Biodegradation : Chloro-nitrobenzenes resist microbial degradation, leading to bioaccumulation in aquatic systems .

化学反応の分析

Reactivity in Electrophilic Substitution Reactions

Due to its high substitution level, 1-chloro-2,3,5-trinitrobenzene exhibits limited participation in standard electrophilic aromatic substitution (EAS) reactions.

Stability and Decomposition Pathways

1-chloro-2,3,5-trinitrobenzene is thermally unstable under high-energy conditions:

Thermal Decomposition :

-

At temperatures >200°C, the compound decomposes exothermically, releasing NOₓ gases and chlorine radicals .

-

Major products include carbonaceous residues and chlorinated aromatic fragments .

Photolytic Degradation :

-

UV irradiation in acetic acid induces radical cleavage, forming polychlorinated biphenyls (PCBs) and nitroso intermediates .

Toxicity Data (Analogous Compounds)

Environmental Persistence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。